molecular formula C8H5F3N2O B038809 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 116548-08-4

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No. B038809
M. Wt: 202.13 g/mol
InChI Key: KJPCSAVVWNUZOG-UHFFFAOYSA-N
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Description

Nicotinonitrile derivatives are a class of compounds with varied applications in materials science, pharmaceuticals, and organic chemistry. These compounds are known for their unique electronic properties, which make them suitable for use in a wide range of chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives typically involves routes that allow for the introduction of functional groups at specific positions on the nicotinonitrile backbone. For example, Ahipa et al. (2014) detailed the synthesis of a luminescent nicotinonitrile derivative, which was achieved through a straightforward synthetic route, yielding the compound with good purity and in high yield (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Scientific Research Applications

Synthesis and Molecular Derivatives

  • A study by Ismail and Boykin (2004) outlines the synthesis of deuterium-labelled nicotinamidines, starting from nicotinonitrile derivatives. This process involves bis-O-acetoxy-amidoxime and hydrogenation steps, which are crucial in the synthesis of several molecular derivatives (Ismail & Boykin, 2004).

Antiprotozoal Activity

  • Another significant application is in antiprotozoal activity, as explored in research by Ismail et al. (2003). This study synthesizes diamidines from nicotinonitrile derivatives and evaluates their in vitro activity against protozoal infections (Ismail et al., 2003).

Crystal Structure Analysis

  • Yang et al. (2011) conducted a study focusing on the crystal structure of a novel cyanopyridine derivative. This research highlights the significance of nicotinonitrile derivatives in understanding and exploring crystal structures of complex molecules (Yang et al., 2011).

Pharmacological Properties

  • Al-Hazmy et al. (2022) investigated the chemosensing properties of coumarin derivatives formed using nicotinonitrile. This research suggests potential pharmacological applications, including antimicrobial and anti-inflammatory activities (Al-Hazmy et al., 2022).

Antimicrobial Agents

  • Patel et al. (2014) developed benzonitrile/nicotinonitrile-based s-triazines as potential antimycobacterial agents. This showcases the application of nicotinonitrile in developing new agents for combating microbial infections (Patel et al., 2014).

Antimicrobial Activity

  • Guna et al. (2015) synthesized nicotinonitrile derivatives and assessed their antimicrobial activity against various bacteria and fungi, further emphasizing the compound's potential in antimicrobial research (Guna et al., 2015).

Corrosion Inhibition

  • Singh et al. (2016) explored the use of nicotinonitrile derivatives as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications (Singh et al., 2016).

properties

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCSAVVWNUZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350131
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

CAS RN

116548-08-4
Record name 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116548-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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